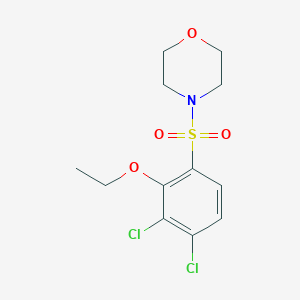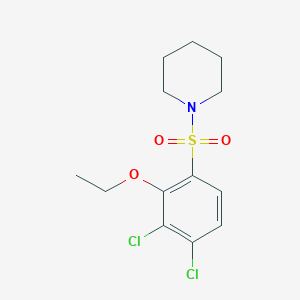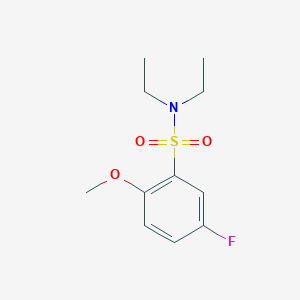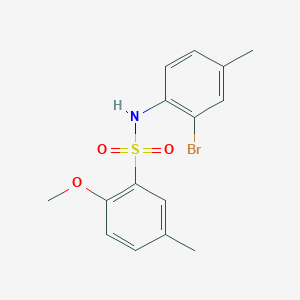
2-Methyl-4-quinolinyl 3,4-dichloro-2-methoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-quinolinyl 3,4-dichloro-2-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MQDCMBS and is synthesized through a specific method that involves the reaction of 2-methyl-4-quinoline with 3,4-dichloro-2-methoxybenzenesulfonyl chloride.
科学研究应用
MQDCMBS has been extensively studied for its potential applications in various fields. One of the most promising applications of MQDCMBS is in the field of cancer research. Studies have shown that MQDCMBS exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
In addition to its anti-cancer properties, MQDCMBS has also been studied for its potential applications in the field of neuroscience. Studies have shown that the compound exhibits neuroprotective effects and can protect neurons from oxidative stress-induced damage. This makes MQDCMBS a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of MQDCMBS is not fully understood, but studies have suggested that the compound exerts its effects through multiple pathways. One of the main pathways through which MQDCMBS exerts its anti-cancer effects is by inducing cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
In terms of its neuroprotective effects, studies have suggested that MQDCMBS exerts its effects by scavenging free radicals and reducing oxidative stress in neurons. The compound has also been shown to increase the expression of certain proteins that are involved in neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that MQDCMBS exhibits potent anti-cancer and neuroprotective effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also protecting neurons from oxidative stress-induced damage. In addition to its anti-cancer and neuroprotective effects, MQDCMBS has also been shown to exhibit anti-inflammatory and anti-angiogenic properties.
实验室实验的优点和局限性
One of the main advantages of using MQDCMBS in lab experiments is its well-established synthesis method, which allows for the production of the compound in high yields. In addition, the compound has been extensively studied and its anti-cancer and neuroprotective properties have been well-documented.
However, there are also some limitations associated with using MQDCMBS in lab experiments. One of the main limitations is that the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the compound may exhibit off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on MQDCMBS. One of the main areas of research is the development of new anti-cancer drugs based on the structure of MQDCMBS. Researchers are also exploring the potential of MQDCMBS as a neuroprotective agent for the treatment of neurodegenerative diseases. In addition, studies are underway to investigate the potential of MQDCMBS as an anti-inflammatory and anti-angiogenic agent.
Conclusion:
MQDCMBS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a specific method and has been extensively studied for its anti-cancer and neuroprotective properties. While there are some limitations associated with using MQDCMBS in lab experiments, the compound has several advantages, including its well-established synthesis method and documented properties. Future research on MQDCMBS is focused on the development of new drugs for the treatment of cancer and neurodegenerative diseases, as well as investigating its potential as an anti-inflammatory and anti-angiogenic agent.
合成方法
MQDCMBS is synthesized through the reaction of 2-methyl-4-quinoline with 3,4-dichloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography. The synthesis method for MQDCMBS is well-established and has been used in various studies to produce the compound in high yields.
属性
产品名称 |
2-Methyl-4-quinolinyl 3,4-dichloro-2-methoxybenzenesulfonate |
|---|---|
分子式 |
C17H13Cl2NO4S |
分子量 |
398.3 g/mol |
IUPAC 名称 |
(2-methylquinolin-4-yl) 3,4-dichloro-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-9-14(11-5-3-4-6-13(11)20-10)24-25(21,22)15-8-7-12(18)16(19)17(15)23-2/h3-9H,1-2H3 |
InChI 键 |
RCQNSWHAGGQNFP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)

![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)



